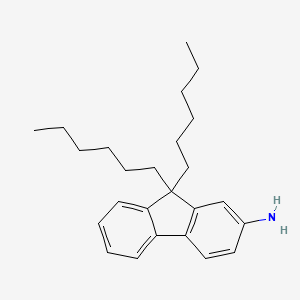

9,9-dihexyl-9H-fluoren-2-amine

Übersicht

Beschreibung

9,9-dihexyl-9H-fluoren-2-amine is an organic fluorene compound . It is used as a pharmaceutical intermediate and an important intermediate in the synthesis of optoelectronic materials .

Synthesis Analysis

The synthesis of 9,9-dihexyl-9H-fluoren-2-amine involves various chemical reactions. For instance, it can be synthesized by attaching carbazole and diphenylamine units to the hexakis (9,9-dihexyl-9H-fluoren-2-yl)benzene (HFB) core via Buchwald–Hartwig coupling reaction . Another method involves the preparation of novel polyaniline derivatives of poly (9-methyl-9H-carbazol-3-amine) and poly (9,9-dihexyl-9H-fluoren-2-amine) by facile chemical polymerization .Molecular Structure Analysis

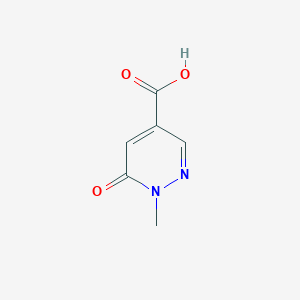

The molecular formula of 9,9-dihexyl-9H-fluoren-2-amine is C25H35N . The InChI representation of the molecule isInChI=1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23 (21)25 (24 (22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2 . Chemical Reactions Analysis

The chemical reactions involving 9,9-dihexyl-9H-fluoren-2-amine are complex and varied. For instance, it is used in the synthesis of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine . It is also used in the preparation of novel polyaniline derivatives through chemical polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of 9,9-dihexyl-9H-fluoren-2-amine include a molecular weight of 333.4 g/mol, XLogP3-AA of 6, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, rotatable bond count of 2, exact mass of 333.151749610 g/mol, monoisotopic mass of 333.151749610 g/mol, topological polar surface area of 26 Ų, heavy atom count of 26, formal charge of 0, and complexity of 455 .Wissenschaftliche Forschungsanwendungen

Application 1: Optoelectronic Properties in Organic Light-Emitting Diodes

- Summary of the Application: 9,9-dihexyl-9H-fluoren-2-amine is used in the development of organic light-emitting diodes (OLEDs). It’s a key component in the creation of electroluminescent materials, which are crucial for the functioning of OLEDs .

- Methods of Application: The electroluminescence (EL) characteristics of materials were studied by double-layer OLEDs using N,N′-Di- [(1-naphthalenyl)-N,N′-diphenyl]- (1,1′-biphenyl)-4,4′-diamine (NPB) as a hole transporting layer (HTL) with the conventional vacuum deposition method .

- Results or Outcomes: The absorption and photoluminescence (PL) spectra of materials in film state red shifted with fluorine substituents increased in molecule configuration. The performance of OLEDs is as follows: at a bias voltage of 5 V, Py emitted a blue-green light at 508 nm with the Commission Internationale d’Eclairage (CIE) coordinates of (0.23, 0.43) and full width at half maximum (FWHM) of 100 nm .

Application 2: Hole-Transporting Materials

- Summary of the Application: 9,9-dihexyl-9H-fluoren-2-amine is used in the synthesis of new hole-transporting materials .

- Methods of Application: The compound was synthesized by attaching carbazole and diphenylamine units to the hexakis (9,9-dihexyl-9 H -fluoren-2-yl)benzene (HFB) core via Buchwald–Hartwig coupling reaction .

- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

Application 3: Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes

- Summary of the Application: This compound is used in the development of highly efficient blue fluorescent organic light-emitting diodes (OLEDs). It’s used in a sensitization strategy for these OLEDs .

- Methods of Application: The compound is introduced on pyrene units to tune the full-width at half-maximum (FWHM) of the emission spectrum. The thermally activated delayed fluorescence (TADF) sensitization strategy is used to achieve highly efficient blue OLEDs .

- Results or Outcomes: The blue fluorescent OLEDs utilizing DPy as emitters achieve a maximum external quantum efficiency (EQE) of 10.4% with the electroluminescence (EL) peak/FWHM of 480 nm/49 nm. The EQE of DPy -based device is boosted from 2.6% in non-doped device to 10.4% in DMAc-DPS TADF sensitized fluorescence (TSF) device, which is a 400% enhancement .

Application 4: Host Materials for Efficient Solution-Processed Red and Green Phosphorescent Devices

- Summary of the Application: 9,9-dihexyl-9H-fluoren-2-amine is used in the synthesis of host materials for efficient solution-processed red and green phosphorescent devices .

- Methods of Application: The specific methods of application for this use case were not detailed in the source .

- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

Application 5: Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes

- Summary of the Application: This compound is used in the development of highly efficient blue fluorescent organic light-emitting diodes (OLEDs). It’s used in a sensitization strategy for these OLEDs .

- Methods of Application: The compound is introduced on pyrene units to tune the full-width at half-maximum (FWHM) of the emission spectrum. The thermally activated delayed fluorescence (TADF) sensitization strategy is used to achieve highly efficient blue OLEDs .

- Results or Outcomes: The blue fluorescent OLEDs utilizing DPy as emitters achieve a maximum external quantum efficiency (EQE) of 10.4% with the electroluminescence (EL) peak/FWHM of 480 nm/49 nm. Particularly, the EQE of DPy -based device is boosted from 2.6% in non-doped device to 10.4% in DMAc-DPS TADF sensitized fluorescence (TSF) device, which is a 400% enhancement .

Application 6: Host Materials for Efficient Solution-Processed Red and Green Phosphorescent Devices

- Summary of the Application: 9,9-dihexyl-9H-fluoren-2-amine is used in the synthesis of host materials for efficient solution-processed red and green phosphorescent devices .

- Methods of Application: The specific methods of application for this use case were not detailed in the source .

- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

The safety data sheet for 9,9-diphenyl-9H-fluoren-2-amine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling the substance .

Eigenschaften

IUPAC Name |

9,9-dihexylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCWHVDVMJTTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728864 | |

| Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-dihexyl-9H-fluoren-2-amine | |

CAS RN |

1132796-42-9 | |

| Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)

![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)

![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)